molecular formula C11H11N3O3 B8288852 Methyl 4-[(5-cyano-2-pyridyl)amino]-4-oxo-butanoate

Methyl 4-[(5-cyano-2-pyridyl)amino]-4-oxo-butanoate

Cat. No. B8288852
M. Wt: 233.22 g/mol
InChI Key: PIBTXZLZMGJYQQ-UHFFFAOYSA-N
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Patent
US09345244B2

Procedure details

The 6-amino-3-pyridinecarbonitrile (commercially available, 0.470 g, 1.0 eq.) was dissolved in tetrahydrofuran (10 mL) then N,N-dimethylaniline (0.5 mL, 1.0 eq.) and methyl-4-chloro-4-oxo-butanoate (0.54 mL, 1.1 eq.) were successively added. The mixture was reflux for 12 h. The reaction was stopped and the solution was partitioned between ethyl acetate and water. The aqueous layer was separated and extracted with ethyl acetate (2×). The combined organic layer was dried on magnesium sulfate and concentrated under vacuum. The residue was purified by flash chromatography eluting with cyclohexane-ethyl acetate to give methyl 4-[(5-cyano-2-pyridyl)amino]-4-oxo-butanoate A1 (71%). M.p.=161-164° C. 1H NMR (400 MHz, DMSO-d6) δ 8.78 (s, 1H), 8.20 (m, 2H), 3.58 (s, 3H), 2.74 (t, 2H), 2.61 (t, 2H) ppm. LC-MS (Method B): RT 1.19, 234 (M+H+) The following compounds from table A or B were prepared by the same method using commercial or described starting aminopyridine:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.CN(C)C1C=CC=CC=1.[CH3:19][O:20][C:21](=[O:27])[CH2:22][CH2:23][C:24](Cl)=[O:25]>O1CCCC1>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:24](=[O:25])[CH2:23][CH2:22][C:21]([O:20][CH3:19])=[O:27])=[N:7][CH:6]=1)#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=N1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0.54 mL
Type
reactant
Smiles
COC(CCC(=O)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solution was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with cyclohexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1)NC(CCC(=O)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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